molecular formula C7H5ClFNO3S B14836862 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride

2-Acetyl-6-fluoropyridine-4-sulfonyl chloride

Cat. No.: B14836862
M. Wt: 237.64 g/mol
InChI Key: RXHJTPOHLINKCB-UHFFFAOYSA-N
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Description

2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an acetyl group at the 2-position, a fluorine atom at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to introduce the fluorine atom . The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The sulfonyl chloride group is typically introduced through chlorosulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride .

Industrial Production Methods

Industrial production of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-fluoropyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Various carbon-carbon bonded products.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride depends on the specific application and the target moleculeThe fluorine atom can influence the electronic properties of the compound, enhancing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of the acetyl, fluorine, and sulfonyl chloride groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific research applications .

Properties

Molecular Formula

C7H5ClFNO3S

Molecular Weight

237.64 g/mol

IUPAC Name

2-acetyl-6-fluoropyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3

InChI Key

RXHJTPOHLINKCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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